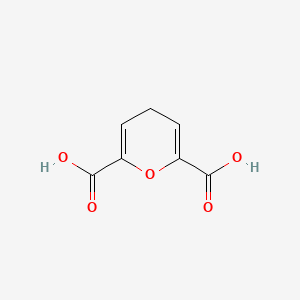
4H-Pyran-2,6-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-2,6-dicarboxylic acid, also known as chelidonic acid, is a compound that has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme . It is an analog of dipicolinic acid .
Synthesis Analysis
The versatile coordination chemistry of the anion chelidonate (chelidonic acid, 4-oxo-4H-pyran-2,6-dicarboxylic acid) allowed for the synthesis of different mixed-ligand complexes with the N,N′-chelating ligands 2,2′-bipyridine and 1,10-phenanthroline . Two new bivalent organometallic ruthenium complexes were synthesized, structurally characterized and their biological activities were investigated .Molecular Structure Analysis
The molecular formula of 4H-Pyran-2,6-dicarboxylic acid is C7H6O5 . The InChI code is 1S/C7H4O6.H2O/c8-3-1-4 (6 (9)10)13-5 (2-3)7 (11)12;/h1-2H, (H,9,10) (H,11,12);1H2 .Chemical Reactions Analysis
The synthesis of pyran derivatives via multicomponent reaction (MCR) results in the formation of pyran moiety fused with other heterocycles such as pyrmidine, pyrimidinone, chromene, pyrazole, quinolines, benzothiazine, etc .Physical And Chemical Properties Analysis
The molecular weight of 4H-Pyran-2,6-dicarboxylic acid is 170.12 . It has a melting point of 265°C .Applications De Recherche Scientifique
Bacillus Megaterium Sporulation : 4H-Pyran-2,6-dicarboxylic acid can substitute dipicolinic acid in restoring normal sporulation to a mutant of Bacillus megaterium. It leads to spores with higher density and greater heat stability compared to dipicolinic acid, with an increased sporulation rate (Fukuda, Gilvarg, & Lewis, 1969).
Synthetic Methods : Microwave-assisted catalytic synthesis of 4-Oxo-4H-pyran-2,6-dicarboxylic acid has been achieved through condensation reactions, highlighting its chemical versatility (Zhao Xiang-kui, 2009).
Ultrasound Irradiation in Synthesis : Ultrasound irradiation has been utilized for the efficient synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate, demonstrating an innovative approach to chemical synthesis (Ni, Song, Yan, Song, & Zhong, 2010).
Corrosion Inhibition : Pyran derivatives, including 4H-Pyran-2,6-dicarboxylic Acid variants, have shown effectiveness in inhibiting corrosion of mild steel in acidic solutions (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Preparation of Pyrones : The synthesis of 4H-pyran-4-one-3-carboxylic acids and derivatives, including 4H-Pyran-2,6-dicarboxylic Acid, has been reported, offering insights into the preparation of these compounds (Poulton & Cyr, 1980).
Antimicrobial and Antiphagic Activity : 4H-Pyrans, including variants of 4H-Pyran-2,6-dicarboxylic Acid, have been studied for their antimicrobial and antiphagic activities, indicating potential medical applications (Kharchenko, Kozhevnikova, & Kulikova, 1990).
Green Chemistry Applications : ZnFe2O4@alginic acid nanocomposite catalyst has been used for synthesizing 2-amino-3-cyano-4H-pyran derivatives, emphasizing the role of green chemistry in synthesizing these compounds (Maleki, Varzi, & Hassanzadeh‐Afruzi, 2019).
Inhibitors of Influenza Sialidases : 4-Amino-4H-pyran-2-carboxylic acid derivatives have been explored as inhibitors of influenza virus sialidases, suggesting potential pharmaceutical applications (Smith, Whittington, Sollis, Howes, & Taylor, 1997).
Safety And Hazards
The safety information for 4H-Pyran-2,6-dicarboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Propriétés
IUPAC Name |
4H-pyran-2,6-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWNVFIZNRZKKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC(=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706989 |
Source


|
| Record name | 4H-Pyran-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyran-2,6-dicarboxylic Acid | |
CAS RN |
23047-07-6 |
Source


|
| Record name | 4H-Pyran-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)
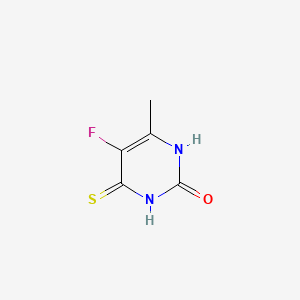

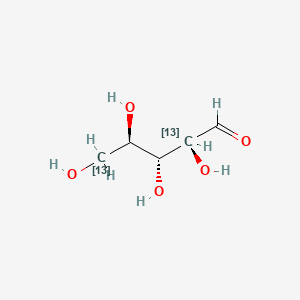
![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)
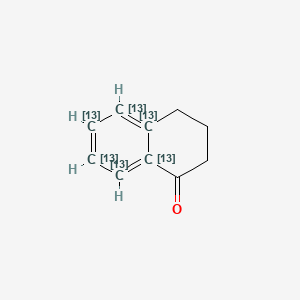
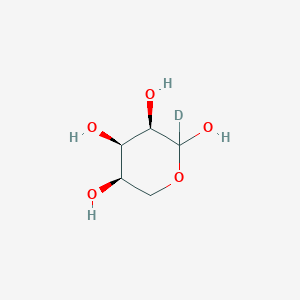
![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)
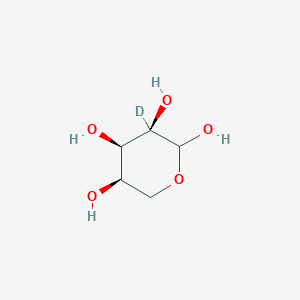
![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)